![molecular formula C9H10BrI B1381776 1-Bromo-3-iodo-5-isopropylbenzene CAS No. 1369835-70-0](/img/structure/B1381776.png)
1-Bromo-3-iodo-5-isopropylbenzene
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Overview
Description
1-Bromo-3-iodo-5-isopropylbenzene is a chemical compound with the CAS Number: 1369835-70-0 . It has a molecular weight of 324.99 and its IUPAC name is 1-bromo-3-iodo-5-isopropylbenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-iodo-5-isopropylbenzene is 1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 . The compound has a molecular formula of C9H10BrI .Physical And Chemical Properties Analysis
1-Bromo-3-iodo-5-isopropylbenzene is a liquid at room temperature . and should be stored at temperatures between 2-8°C .Scientific Research Applications
Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system, is replaced by an electrophile .
Synthesis of Benzene Derivatives
“1-Bromo-3-iodo-5-isopropylbenzene” can be used in the synthesis of benzene derivatives . Benzene derivatives are compounds that are made up of benzene rings where one or more hydrogen atoms are replaced by other atoms or groups .
Large-Scale Synthesis of Thromboxane Receptor Antagonist
This compound is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist . Thromboxane receptor antagonists are a group of pharmaceuticals that inhibit the action of thromboxane .
Regioselective Heck Cross-Coupling Reaction
“1-Bromo-3-iodo-5-isopropylbenzene” is used in regioselective Heck cross-coupling reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .
Sonogashira Coupling Reaction
This compound is used in Sonogashira coupling reactions . The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3-iodo-5-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOGRXKRUFGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-isopropylbenzene |
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